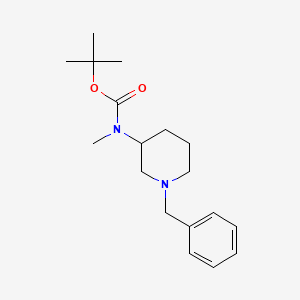
(4-氨基哌啶-1-基)(2,4-二甲基噻唑-5-基)甲酮
描述
(4-Aminopiperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone is a useful research compound. Its molecular formula is C11H17N3OS and its molecular weight is 239.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Aminopiperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Aminopiperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和结构分析
- 与(4-氨基哌啶-1-基)(2,4-二甲基噻唑-5-基)甲酮相关的新化合物已经合成并使用紫外线、红外线、核磁共振和质谱进行表征。这些化合物经历了结构优化,并使用密度泛函理论计算进行了理论振动光谱解释。该研究探讨了由于电子提取基团引起的结构变化,并分析了这些化合物的热力学稳定性和反应性(Shahana & Yardily, 2020)。
抗菌活性
- 对类似化合物进行了分子对接研究,以了解它们的抗菌活性。这项研究揭示了这些化合物与细菌靶标的相互作用,有助于开发潜在的抗菌剂(Shahana & Yardily, 2020)。
抗真菌和抗癌潜力
- 对一系列相关的甲酮衍生物进行了抗真菌活性研究。研究表明,化合物中的某些苯基增强了它们的抗真菌性能。此外,一些这些化合物在初步抗癌活性筛选中表现出有希望的结果(Lv et al., 2013)。
中枢神经系统应用
- 对具有结构相似性的化合物进行了评估,以了解它们作为中枢神经系统抑制剂的潜力。这些化合物表现出潜在的抗惊厥性质和低程度的急性毒性。其中一些化合物还表现出抗精神病作用,使它们成为进一步研究中枢神经系统相关疾病的候选物(Butler et al., 1984)。
合成和反应研究
- 对与(4-氨基哌啶-1-基)(2,4-二甲基噻唑-5-基)甲酮相关的化合物的合成进行了各种研究,重点是了解它们的反应机制和在药物化学中的潜在应用。这些研究有助于更广泛地了解这类化合物的化学性质和潜在应用(Kim, 1986)。
安全和危害
The compound is not intended for human or veterinary use and is for research use only. Specific safety and hazard information for this compound is not provided in the search results.
未来方向
While specific future directions for this compound are not provided in the search results, the field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies . This compound, as a synthetic organic compound used in scientific research, could potentially be part of these advancements.
作用机制
Piperidine Derivatives
Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Thiazole Derivatives
Thiazole is another important heterocyclic compound that is found in many effective drugs. Thiazole derivatives have been reported to possess a wide range of biological activities including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
生化分析
Biochemical Properties
(4-Aminopiperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with oxidoreductase enzymes, which are involved in oxidation-reduction reactions . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, thereby influencing the enzyme’s activity.
Cellular Effects
The effects of (4-Aminopiperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in metabolic pathways, thereby affecting cellular metabolism . Additionally, it has been found to impact cell signaling pathways, which are crucial for cell communication and function.
Molecular Mechanism
At the molecular level, (4-Aminopiperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent enzymatic reactions . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-Aminopiperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of (4-Aminopiperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
(4-Aminopiperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, it has been found to affect the activity of enzymes involved in the glycolytic pathway, leading to changes in metabolic flux and metabolite levels . These interactions can have significant implications for cellular metabolism and overall cellular function.
Transport and Distribution
The transport and distribution of (4-Aminopiperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . The compound’s distribution is crucial for its activity, as it needs to reach specific cellular targets to exert its effects.
Subcellular Localization
(4-Aminopiperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone exhibits specific subcellular localization, which is essential for its activity and function. It is directed to particular compartments or organelles within the cell through targeting signals and post-translational modifications . This localization is critical for the compound’s ability to interact with its target biomolecules and exert its biochemical effects.
属性
IUPAC Name |
(4-aminopiperidin-1-yl)-(2,4-dimethyl-1,3-thiazol-5-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3OS/c1-7-10(16-8(2)13-7)11(15)14-5-3-9(12)4-6-14/h9H,3-6,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UISCXSJYAVLQSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCC(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


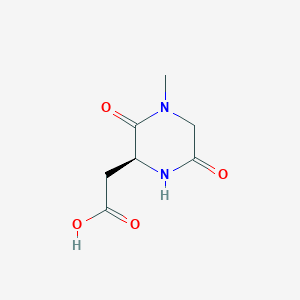
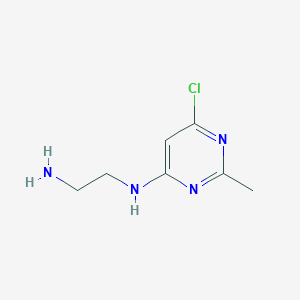
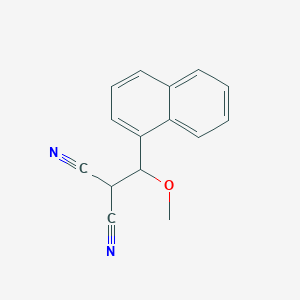
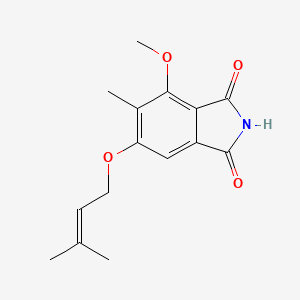

![[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B1474355.png)

![1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1474357.png)
